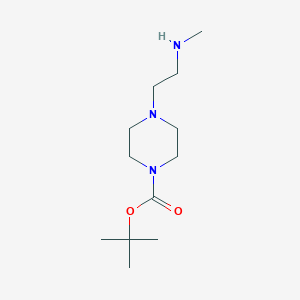

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-5-13-4/h13H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUJRVAXEALDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630380 | |

| Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539822-98-5 | |

| Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate structure and properties

An In-depth Technical Guide to tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core attributes, synthesis, applications, and safety protocols, grounding all information in established scientific principles and practices.

Molecular Identity and Structural Elucidation

This compound is a bifunctional organic molecule featuring a piperazine core. One nitrogen of the piperazine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be removed under acidic conditions. The other nitrogen is functionalized with a 2-(methylamino)ethyl side chain, providing a secondary amine for further chemical modification.

-

IUPAC Name: tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

-

Common Synonyms: 4-(2-METHYLAMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[1]

Chemical Structure:

The structure combines the steric bulk of the Boc group with the nucleophilic reactivity of the secondary amine, making it a versatile intermediate in multi-step synthetic pathways.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings. Below is a summary of the key properties for this molecule.

| Property | Value | Source |

| Molecular Weight | 243.35 g/mol | [1][2][3][4] |

| Purity | Typically ≥95-98% | [3][4] |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bonds | 6 | [6] |

| Storage Conditions | Room temperature, sealed in a dry environment | [1][7] |

Note: Experimental data for properties like melting and boiling points are not consistently reported across public sources. Researchers should refer to the certificate of analysis provided by the specific supplier.

Synthesis and Quality Control

Synthetic Strategy: Nucleophilic Substitution

A common and logical synthetic route to this compound involves the alkylation of 1-Boc-piperazine. This strategy leverages the differential reactivity of the two nitrogen atoms in the piperazine ring. The Boc-protected nitrogen is unreactive to alkylation, allowing for selective functionalization at the unprotected secondary amine.

The synthesis can be envisioned as a two-step process:

-

Alkylation: Reaction of 1-Boc-piperazine with a suitable 2-carbon electrophile bearing a leaving group and a masked or protected methylamine functionality.

-

Deprotection/Methylation: If a protected amine was used, a deprotection step followed by methylation would be required. A more direct route would involve an N-methylated electrophile.

A plausible and efficient approach is the reductive amination of 1-Boc-4-(2-oxoethyl)piperazine with methylamine. However, a more direct nucleophilic substitution is also feasible.

Sources

- 1. tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate - CAS:539822-98-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound [cymitquimica.com]

- 5. 539822-98-5|this compound|BLD Pharm [bldpharm.com]

- 6. 539822-98-5 | this compound | Amides | Ambeed.com [ambeed.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate, registered under CAS number 539822-98-5, is a key bifunctional linker molecule increasingly utilized in the field of targeted protein degradation.[1] Its unique structural features, combining a Boc-protected piperazine moiety with a secondary amine, make it a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker component of a PROTAC is critical for establishing the appropriate spatial orientation between the E3 ligase and the target protein, thereby influencing the efficiency and selectivity of protein degradation. This guide provides a comprehensive overview of the physical and chemical properties of CAS 539822-98-5, along with insights into its synthesis, handling, and analytical characterization.

Chemical Identity and Molecular Structure

The molecular structure of this compound is characterized by a central piperazine ring. One of the piperazine nitrogens is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The other piperazine nitrogen is substituted with an ethyl chain terminating in a methylamino group. This secondary amine provides a reactive handle for conjugation to other molecular fragments.

Caption: 2D Chemical Structure of CAS 539822-98-5.

Table 1: Chemical Identity of CAS 539822-98-5

| Identifier | Value |

| CAS Number | 539822-98-5 |

| Chemical Name | This compound[2][3] |

| Molecular Formula | C12H25N3O2[2][3] |

| Molecular Weight | 243.35 g/mol [2] |

| InChI Key | IRUJRVAXEALDLJ-UHFFFAOYSA-N[3] |

| SMILES | CNCCN1CCN(CC1)C(=O)OC(C)(C)C |

Physical and Chemical Properties

Table 2: Physical Properties of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0) - Precursor to CAS 539822-98-5

| Property | Value | Source |

| Appearance | <36°C Solid, >41°C Liquid | [1] |

| Melting/Freezing Point | 36-41°C | [1] |

| Boiling Point | 319.4°C at 760 mmHg | [1] |

| Flash Point | >198°C | [1] |

It is important to note that these values are for the precursor and should be used as an approximation for CAS 539822-98-5.

Synthesis and Reactivity

The synthesis of this compound typically proceeds from its primary amine precursor, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate. A common synthetic route involves the reductive amination of the primary amine with formaldehyde.

Caption: General Synthetic Pathway to CAS 539822-98-5.

Experimental Protocol: General Procedure for Reductive Amination

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions.

-

Dissolution: Dissolve tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Imine Formation: Add aqueous formaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to avoid over-alkylation or reduction of the Boc-protecting group.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

The secondary amine of the final product is a nucleophile and can participate in various coupling reactions, such as amide bond formation with activated carboxylic acids, which is a key step in the assembly of PROTACs.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 3: Expected Spectroscopic Data for CAS 539822-98-5

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperazine ring protons (multiplets, ~2.3-3.5 ppm), ethyl chain protons (triplets, ~2.5-2.8 ppm), and the N-methyl protons (singlet, ~2.4 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons, the carbonyl carbon of the Boc group, and the various carbons of the piperazine and ethyl chains. |

| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ at m/z 244.20. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (secondary amine), C-H stretching (aliphatic), and C=O stretching (carbamate). |

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A typical method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, with UV detection.

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for CAS 539822-98-5 is not widely available. However, based on the data for its precursor, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, and the general nature of piperazine derivatives, the following precautions should be taken.[4]

Hazard Statements (based on precursor):

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Some suppliers recommend storage at 2-8°C under an inert atmosphere.[5]

Applications in Drug Discovery

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs.[1] The piperazine scaffold provides a degree of rigidity and favorable physicochemical properties, while the terminal secondary amine allows for straightforward conjugation to a ligand for a target protein. The Boc-protecting group can be removed to reveal a secondary amine on the piperazine ring, providing an additional point for chemical modification and the creation of more complex linker architectures.

Caption: Role of Linkers in PROTAC-mediated Protein Degradation.

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure and reactive handles facilitate the rational design and synthesis of PROTACs for the selective removal of disease-causing proteins. While detailed public data on its physical and chemical properties are somewhat limited, this guide provides a foundational understanding based on available information and data from closely related structures. As the field of targeted protein degradation continues to expand, the importance and utility of versatile linkers like CAS 539822-98-5 are set to grow.

References

-

PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]

Sources

The Strategic Integration of Piperazine-Based Linkers in PROTACs: A Mechanistic and Application-Focused Guide

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of pathogenic proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest.[3][4] The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, profoundly influencing its pharmacokinetic and pharmacodynamic properties.[5][6] This guide provides an in-depth technical exploration of the mechanism of action for PROTACs that employ piperazine-based linkers. We will dissect the causal relationships between the physicochemical properties of piperazine and its impact on ternary complex formation, cellular permeability, and overall degradation efficiency, offering field-proven insights for researchers, scientists, and drug development professionals.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by hijacking the cell's natural protein degradation machinery.[3] Their mechanism can be conceptualized as a catalytic cycle involving several key steps:

-

Binary Complex Formation: A PROTAC molecule, upon entering the cell, can initially form a binary complex with either the protein of interest (POI) or the E3 ubiquitin ligase.[2]

-

Ternary Complex Formation: The initial binary complex then recruits the other protein partner, leading to the formation of a crucial ternary complex (POI-PROTAC-E3 ligase).[1][7] The stability and geometry of this complex are paramount for the subsequent steps.[5]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI.[1]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][3]

-

Catalytic Turnover: Following the degradation of the POI, the PROTAC is released and can engage in another cycle of degradation, a key advantage that allows for potent effects at sub-stoichiometric concentrations.[1][2]

The Linker: More Than a Mere Tether

Far from being a passive spacer, the linker is a dynamic and critical component of a PROTAC molecule.[] Its length, rigidity, and chemical composition dictate the spatial arrangement of the POI and the E3 ligase within the ternary complex, directly impacting degradation efficiency.[5][9] An optimally designed linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[5][7]

Piperazine-Based Linkers: A Strategic Choice for Enhanced PROTAC Performance

The incorporation of a piperazine moiety into the linker is a deliberate design choice aimed at improving the overall properties of the PROTAC molecule.[10][11] Piperazine, a six-membered saturated heterocycle containing two nitrogen atoms, offers a unique combination of structural and chemical features that address common challenges in PROTAC development.[12]

Imparting Rigidity and Conformational Control

The cyclic nature of piperazine introduces a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex.[5][12][] This conformational constraint reduces the entropic penalty associated with binding, potentially leading to faster association kinetics and a more stable ternary complex.[]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their often-large size and lipophilicity, which can lead to poor aqueous solubility and cell permeability.[11][14] The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, increasing the polarity of the PROTAC and thereby enhancing its aqueous solubility.[10][11][12] The basicity (pKa) of the piperazine nitrogens, and consequently the degree of protonation, can be finely tuned by the neighboring chemical groups within the linker.[10][11] This pH-dependent solubility can also be advantageous for oral bioavailability.[15]

Modulating Cellular Permeability

While increased polarity from protonation can enhance solubility, it may negatively impact passive cell membrane permeability. However, the use of rigid linkers containing piperazine has been shown to improve cell permeability in some cases.[14] This is thought to be due to the ability of the PROTAC to adopt folded conformations in the apolar environment of the cell membrane, which masks its polar surface area.[16] The rigidity of the piperazine ring can contribute to stabilizing these folded conformations.

Quantitative Impact of Piperazine-Based Linkers

The influence of piperazine-containing linkers on PROTAC performance is evident in quantitative studies. The following table summarizes hypothetical data for a series of BRD4-targeting PROTACs, illustrating the effect of linker modifications on degradation potency.

| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-A | Flexible Alkyl Chain | 150 | 85 |

| PROTAC-B | PEG-based Linker | 80 | 90 |

| PROTAC-C | Piperazine-containing | 25 | >95 |

| PROTAC-D | Piperazine with extended chain | 45 | 92 |

Table 1: Hypothetical comparative data for BRD4-targeting PROTACs with different linker types. DC50 represents the concentration required for 50% degradation, and Dmax is the maximum degradation achieved. This data illustrates the potential for piperazine-containing linkers to significantly improve degradation potency.

Experimental Protocols for Characterizing PROTACs with Piperazine-Based Linkers

A robust experimental workflow is essential to validate the mechanism of action and efficacy of newly synthesized PROTACs.

Ternary Complex Formation Assays

Assessing the formation of a stable ternary complex is a critical first step.[17][18]

Protocol: In Vitro Pull-down Assay

-

Protein Immobilization: Immobilize a tagged version of the E3 ligase (e.g., His-tagged VHL) on affinity beads.

-

Incubation: Incubate the immobilized E3 ligase with the PROTAC of interest and the target protein (POI).

-

Washing: Wash the beads to remove unbound proteins.

-

Elution and Detection: Elute the protein complexes and analyze the presence of the POI by Western blot. An increased amount of POI in the presence of the PROTAC indicates ternary complex formation.

Cellular Protein Degradation Assays

Quantifying the degradation of the target protein in a cellular context is the ultimate measure of PROTAC efficacy.

Protocol: Western Blot Analysis of Protein Degradation

-

Cell Culture and Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time course (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

-

Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of POI degradation relative to the loading control.

Cell Permeability Assays

Evaluating the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Plate Preparation: A donor plate is filled with a solution of the PROTAC in a suitable buffer. An acceptor plate is filled with a buffer solution. A filter plate coated with a lipid mixture that mimics the cell membrane is placed between the donor and acceptor plates.

-

Incubation: The "sandwich" is incubated for a defined period, allowing the PROTAC to diffuse from the donor to the acceptor plate through the artificial membrane.

-

Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured (e.g., by LC-MS/MS).

-

Permeability Calculation: The permeability coefficient is calculated based on the change in concentration over time.[19]

Conclusion

The strategic incorporation of piperazine-based linkers represents a significant advancement in the rational design of PROTACs. By imparting a degree of rigidity, enhancing solubility, and favorably modulating physicochemical properties, piperazine moieties can significantly improve the degradation potency and drug-like characteristics of these novel therapeutics. A thorough understanding of the mechanistic principles outlined in this guide, coupled with robust experimental validation, will empower researchers to harness the full potential of piperazine-containing PROTACs in the development of next-generation targeted protein degraders.

References

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

-

What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. Drug Discovery News. [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Europe PMC. [Link]

-

A beginner’s guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

-

Proteolysis targeting chimera - Wikipedia. Wikipedia. [Link]

-

Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

-

Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. Journal of Chemical Information and Modeling - ACS Publications. [Link]

-

The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. [Link]

-

PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC - PubMed Central. [Link]

-

How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]

-

Ternary complex formation. Profacgen. [Link]

-

Targeted Protein Degradation: Elements of PROTAC Design. PMC - NIH. [Link]

-

Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]

-

Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Publications. [Link]

-

Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

-

Advancing Design Strategy of PROTACs for Cancer Therapy. PMC - NIH. [Link]

-

An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]

-

Experimental pK a values of piperazine-containing PROTACs. ResearchGate. [Link]

-

Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

-

PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

Sources

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. chempep.com [chempep.com]

- 6. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Essential Role of Linkers in PROTACs [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. lifesensors.com [lifesensors.com]

- 18. Ternary complex formation - Profacgen [profacgen.com]

- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key intermediates is paramount. Among these, solubility stands out as a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide provides an in-depth technical exploration of the solubility of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry. In the absence of extensive empirical data in publicly available literature, this document leverages predictive models based on sound physicochemical principles to offer a robust estimation of its solubility profile across a range of common organic solvents. Furthermore, it equips the reader with detailed, field-proven methodologies for the experimental determination of solubility, ensuring a holistic understanding from theoretical prediction to practical application. Our approach is grounded in the principles of scientific integrity, providing not just data and protocols, but also the causal reasoning behind experimental choices, thereby empowering researchers to make informed decisions in their daily work.

Molecular Profile and its Implications for Solubility

This compound (CAS No: 539822-98-5) is a bifunctional molecule featuring a piperazine ring, a secondary amine, and a tert-butyloxycarbonyl (Boc) protecting group.[1][2] Its molecular structure dictates its solubility behavior. The piperazine ring and the secondary amine introduce polarity and the capacity for hydrogen bonding, suggesting an affinity for polar solvents. Conversely, the bulky, non-polar tert-butyl group of the Boc protecting group contributes to its solubility in less polar organic solvents. This amphiphilic nature suggests a nuanced solubility profile, where the molecule is likely to exhibit good solubility in a range of solvents with varying polarities.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅N₃O₂ | [1] |

| Molecular Weight | 243.35 g/mol | [1] |

| SMILES String | O=C(OC(C)(C)C)N1CCN(CCNC)CC1 | N/A |

The interplay of these structural features is key to understanding and predicting its solubility. The "like dissolves like" principle serves as a foundational concept, where solubility is favored when the intermolecular forces of the solute and solvent are similar.[3]

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

To provide a quantitative estimation of solubility in the absence of extensive experimental data, we turn to the Hansen Solubility Parameter (HSP) theory. HSP dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][4] The principle posits that substances with similar HSP values are likely to be miscible.

The HSP for a solvent blend can be calculated as the volume-weighted average of the individual solvent parameters, offering a powerful tool for creating "designer" solvents with optimized solubility characteristics.[5]

Estimated Hansen Solubility Parameters for this compound

Using group contribution methods, which correlate molecular substructures with their contribution to the overall HSP, we can estimate the parameters for our target compound. These methods provide a reliable prediction based on the molecule's structure.[3][4]

Estimated HSP for the Solute:

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 17.5 |

| δP (Polar) | 6.0 |

| δH (Hydrogen Bonding) | 8.5 |

Predicted Solubility in Common Organic Solvents

The following table presents the predicted solubility of this compound in a selection of organic solvents at ambient temperature. The prediction is based on the similarity between the HSP of the solute and the respective solvents. A smaller HSP distance (Ra) between the solute and the solvent indicates a higher likelihood of good solubility.

Predicted Solubility Table:

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | HSP Distance (Ra) | Predicted Solubility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 14.8 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 11.5 | High |

| Isopropanol | 15.8 | 6.1 | 16.4 | 8.2 | High |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 5.5 | Very High |

| Ethers | |||||

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 1.1 | Very High |

| Halogenated Solvents | |||||

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | 2.1 | Very High |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.9 | High |

| Aprotic Polar Solvents | |||||

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.2 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.7 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.4 | Moderate |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.7 | Very High |

| Aromatic Hydrocarbons | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 7.5 | Moderate to Low |

| Aliphatic Hydrocarbons | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 11.1 | Low |

Disclaimer: These are predicted values and should be used as a guide. Experimental verification is recommended.

Experimental Determination of Solubility: Protocols and Workflows

While predictive models offer valuable insights, experimental determination remains the gold standard for accurate solubility data. The choice of method often depends on the stage of research and the required throughput.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent and is considered the most reliable technique.[6]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Diagram: Shake-Flask Method Workflow

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination: Turbidimetric/Nephelometric Assays

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous or organic medium. These methods measure the precipitation of the compound.

Protocol (Nephelometry):

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

-

Serial Dilution: Perform a serial dilution of the stock solution in a microplate.

-

Addition of Solvent: Add the desired organic solvent to each well of the microplate.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.[7]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Diagram: Kinetic Solubility Assay Workflow

Caption: Workflow for kinetic solubility determination.

Conclusion: A Practical Framework for Solubility Assessment

This guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating predictive modeling with detailed experimental protocols, we offer a robust framework for researchers to confidently navigate the challenges associated with this key pharmaceutical intermediate. The provided solubility predictions, based on the Hansen Solubility Parameter theory, serve as a valuable starting point for solvent selection and process optimization. Furthermore, the detailed experimental workflows for both thermodynamic and kinetic solubility determination empower scientists to generate high-quality, reliable data in their own laboratories. As with any scientific endeavor, a thoughtful combination of theoretical understanding and empirical validation will ultimately lead to the most successful outcomes in research and development.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568–585.

- Just, S. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(13), 9134–9143.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Hansen solubility parameter. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Retrieved from [Link]

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.

-

Hansen, C. M. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kinampark.com [kinampark.com]

- 5. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Interpreting the 1H NMR spectrum of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

<An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, a key building block in pharmaceutical synthesis. We will dissect the molecule's structural components, predict the corresponding NMR signals, outline a rigorous experimental protocol for data acquisition, and provide a detailed, signal-by-signal interpretation of the spectrum. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization to ensure the integrity of their synthetic pathways and final compounds.

Introduction: The Molecule and the Method

This compound is a heterobifunctional molecule featuring a piperazine core. One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in multi-step organic synthesis, while the other is functionalized with a methylaminoethyl side chain. This structure presents several distinct proton environments, making ¹H NMR an ideal tool for its characterization.

A successful interpretation of the NMR spectrum confirms the molecule's identity, assesses its purity, and ensures that synthetic transformations have proceeded as intended. This guide will provide the foundational knowledge to confidently perform and interpret such an analysis.

Structural Analysis and Predicted ¹H NMR Spectrum

Before analyzing the spectrum, we must first dissect the molecule to identify all chemically non-equivalent protons. Each unique proton or group of equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum.

Caption: Labeled structure of the target molecule.

Based on the structure, we can predict the characteristics of each signal: chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Table 1: Predicted ¹H NMR Spectral Data

| Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Rationale |

|---|---|---|---|---|---|

| a | t-Bu (-C(CH₃)₃) | ~1.46 | 9H | Singlet (s) | Protons are equivalent with no adjacent protons to couple with. Characteristic shift for a Boc protecting group.[1][2][3] |

| b | Piperazine (-CH₂-N(Boc)) | ~3.40 - 3.50 | 4H | Triplet (t) or Multiplet (m) | Protons adjacent to the Boc-protected nitrogen are deshielded. They couple with protons 'c'.[2][4] |

| c | Piperazine (-CH₂-N(side chain)) | ~2.40 - 2.50 | 4H | Triplet (t) or Multiplet (m) | Protons adjacent to the side-chain nitrogen. They couple with protons 'b'.[2][4] |

| d | Ethyl (-N-CH₂-CH₂-) | ~2.55 - 2.65 | 2H | Triplet (t) | Adjacent to a nitrogen and protons 'e'. Expected to be a triplet. |

| e | Ethyl (-CH₂-NH-) | ~2.70 - 2.80 | 2H | Triplet (t) | Adjacent to a nitrogen and protons 'd'. Expected to be a triplet. |

| f | N-CH₃ | ~2.30 - 2.45 | 3H | Singlet (s) | Methyl group on a nitrogen, typically a singlet.[5] |

| g | N-H | Variable (e.g., 1.0 - 3.0) | 1H | Broad Singlet (br s) | Exchangeable proton; its shift is concentration and solvent dependent. Often broad due to chemical exchange and quadrupolar broadening.[6][7][8] |

Experimental Protocol: Acquiring High-Quality Spectra

The quality of the final spectrum is directly dependent on meticulous sample preparation and proper instrument setup.[9] A flawed acquisition cannot be fully rectified by processing.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.[10][11]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for nonpolar organic compounds. For compounds with exchangeable protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows the rate of proton exchange, often resulting in sharper N-H signals.[10][12][13]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10] Gently vortex or sonicate the sample to ensure complete dissolution.

-

Filtration & Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of medical cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11][14] The final sample height should be 4-5 cm.[10][11]

-

Cleaning & Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent evaporation or contamination.[10]

Caption: Workflow for NMR sample preparation and data acquisition.

Instrument Parameters

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

Acquisition: Standard proton acquisition parameters are typically sufficient. This includes setting an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans (e.g., 8 or 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Shimming: The instrument's automated shimming routines should be used to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.[14]

-

Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, preventing drift during acquisition.

Detailed ¹H NMR Spectrum Interpretation

Here, we will analyze the key signals of a typical spectrum acquired in CDCl₃, referencing our predictions from Table 1.

Signal A: The tert-Butyl (Boc) Group (δ ≈ 1.46 ppm)

-

Appearance: This is often the most prominent signal in the spectrum due to its integration of nine equivalent protons. It appears as a sharp singlet.

-

Chemical Shift: Located around 1.46 ppm, this is a highly characteristic chemical shift for the methyl protons of a Boc protecting group.[2][4] Its upfield position is due to the strong shielding effect of the C(CH₃)₃ group.

-

Significance: The presence of this strong singlet integrating to 9H is a primary confirmation that the Boc group is intact.

Signals B & C: The Piperazine Ring Protons (δ ≈ 3.45 ppm and 2.45 ppm)

-

Appearance: The piperazine ring protons typically appear as two broad multiplets or triplets. In many cases, the chair-chair interconversion of the piperazine ring is fast on the NMR timescale at room temperature, leading to averaged signals.[15]

-

Chemical Shift:

-

Protons 'b' (δ ≈ 3.45 ppm): These four protons are on the carbons directly attached to the nitrogen bearing the electron-withdrawing Boc group. This deshielding effect shifts their signal downfield.[2]

-

Protons 'c' (δ ≈ 2.45 ppm): These four protons are on the carbons attached to the other nitrogen, which is less electron-withdrawing. Consequently, they appear at a more upfield position compared to 'b'.[2]

-

-

Coupling: Protons 'b' and 'c' are vicinal to each other and will exhibit spin-spin coupling, resulting in triplet-like patterns if the coupling constants are well-resolved.

-

Significance: The presence of two distinct 4H signals in this region confirms the unsymmetrical substitution of the piperazine ring.

Signals D & E: The Ethyl Side Chain Protons (δ ≈ 2.60 and 2.75 ppm)

-

Appearance: These signals typically appear as two triplets, each integrating to 2H.

-

Chemical Shift: Both methylene groups are adjacent to nitrogen atoms, placing them in the 2.5-3.0 ppm range. Their exact positions can be close and may sometimes overlap with the piperazine signals.

-

Coupling: These two groups form a classic ethyl spin system (-CH₂-CH₂-). Protons 'd' are split by protons 'e' into a triplet, and protons 'e' are split by protons 'd' into a triplet, both with a typical vicinal coupling constant (³J) of around 7 Hz.

-

Significance: Observing this pair of coupled triplets is definitive proof of the ethyl linker's presence.

Signal F: The N-Methyl Protons (δ ≈ 2.44 ppm)

-

Appearance: A sharp singlet integrating to 3H.

-

Chemical Shift: The position around 2.44 ppm is characteristic of a methyl group attached to a nitrogen atom.[5] It is a singlet because there are no adjacent protons within three bonds to couple with.

-

Significance: This signal confirms the presence of the terminal methylamino group.

Signal G: The Amine Proton (N-H)

-

Appearance: This proton signal is often a low-intensity, broad singlet.

-

Chemical Shift: The chemical shift is highly variable and depends on solvent, concentration, and temperature.[13] It can be found over a wide range (e.g., 1-3 ppm).

-

Broadening: The broadness is due to two main factors:

-

Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment (spin I=1), which can cause rapid relaxation and lead to broadening of the signal of the attached proton.[7][8]

-

Chemical Exchange: The amine proton can exchange with trace amounts of acid or water in the solvent, or with other amine protons.[13][16] This rapid exchange averages the magnetic environment, leading to a broad signal and often obscuring any coupling to adjacent protons.

-

-

Confirmation: To confirm the N-H peak, a "D₂O shake" experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the N-H proton to exchange with deuterium. Since deuterium is not observed in a ¹H experiment, the N-H signal will disappear, confirming its assignment.[16]

Caption: Logical workflow for interpreting the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. Each functional group—the Boc protector, the unsymmetrically substituted piperazine ring, the ethyl linker, and the terminal methylamino group—gives rise to a characteristic set of signals. By carefully analyzing the chemical shift, integration, and multiplicity of each peak, researchers can unambiguously verify the structure and purity of this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

NMR Facility, University of Ottawa. (n.d.). 4. Sample preparation and pre-acquisition activities. [Link]

-

Nanalysis Corp. (n.d.). NMR sample preparation guidelines. [Link]

-

Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-688. [Link]

-

OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]

-

Reddit. (2018). Broad N-H chemical shift in proton NMR. [Link]

-

Chemistry LibreTexts. (2025). Quadrupolar Coupling. [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

-

Feng, L., Orlando, R., & Prestegard, J. H. (2006). Amide proton back-exchange in deuterated peptides: applications to MS and NMR analyses. Analytical Chemistry, 78(19), 6885-6892. [Link]

-

Moser, A. (2009). Exchangeables Protons acquired in different Deuterated Solvents. ACD/Labs. [Link]

-

El-Faham, A., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank, 2014(4), M838. [Link]

-

Hennig, J., et al. (2018). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 9(1), 30-34. [Link]

-

Pople, J. A. (1958). The effect of quadrupole relaxation on nuclear magnetic resonance multiplets. Molecular Physics, 1(2), 168-174. [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Wodtke, R., et al. (2017). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 13, 137-148. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Consequences of nuclei with quadrupole moments in NMR. [Link]

-

Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Link]

-

ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

DergiPark. (n.d.). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. [Link]

-

ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

-

ResearchGate. (2015). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. [Link]

-

University of California, Berkeley. (n.d.). NMR Interactions: Quadrupolar Coupling. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 853-863. [Link]

-

SpectraBase. (n.d.). N-methylethylamine - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]

-

University of Wisconsin-Platteville. (n.d.). NMR Chemical Shifts. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. organomation.com [organomation.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. acdlabs.com [acdlabs.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Section_4 [nmr.chem.ualberta.ca]

- 15. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide on the Potential Biological Activities of Boc-protected Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to the Piperazine Scaffold and the Role of Boc Protection

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of clinically used drugs across various therapeutic areas has earned it the status of a "privileged scaffold." This is attributed to its unique structural and physicochemical properties. The two basic nitrogen atoms can be readily functionalized, allowing for the creation of a diverse array of derivatives with tailored biological activities. Furthermore, the piperazine ring's ability to exist in a stable chair conformation provides a rigid scaffold that can orient substituents in a precise three-dimensional arrangement for optimal interaction with biological targets. Its inherent polarity often contributes to favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.

The Strategic Importance of the Tert-butoxycarbonyl (Boc) Protecting Group

The synthetic versatility of the piperazine scaffold is fully realized through the strategic use of protecting groups, with the tert-butoxycarbonyl (Boc) group being of paramount importance. N-Boc-piperazine is a key intermediate that allows for the selective functionalization of one nitrogen atom while the other remains protected.[1] The Boc group is stable under a wide range of reaction conditions but can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[2][3] This controlled reactivity is crucial in multi-step syntheses, preventing the formation of undesired side products and enabling the construction of complex molecular architectures with high precision.

General Synthetic Workflow for Monosubstituted Piperazines

Caption: General synthetic workflow for monosubstituted piperazines.

Overview of the Biological Landscape of Piperazine Derivatives

The structural diversity achievable with Boc-protected piperazine as a starting material has led to the discovery of derivatives with a broad spectrum of biological activities. These compounds have shown significant potential as anticancer, antiviral, antimicrobial, and central nervous system (CNS) active agents.[4] This guide will provide an in-depth exploration of these key therapeutic areas, focusing on the underlying mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation.

Part 2: Anticancer Activities of Boc-protected Piperazine Derivatives

Mechanistic Insights into Anticancer Action

Boc-protected piperazine derivatives have emerged as a promising class of anticancer agents, often exhibiting potent and selective activity against various cancer cell lines. Their mechanisms of action are multifaceted and frequently involve the modulation of critical signaling pathways that are dysregulated in cancer.

A notable mechanism is the inhibition of the PI3K/AKT signaling pathway , which plays a central role in cell growth, proliferation, and survival.[5][6][7] By inhibiting key kinases in this pathway, piperazine derivatives can effectively halt uncontrolled cell proliferation and induce apoptosis. Some derivatives also target Src family kinases , which are involved in cell motility and survival, and the BCR-ABL fusion protein , a hallmark of chronic myeloid leukemia.[8]

The induction of apoptosis, or programmed cell death, is another key anticancer strategy of these compounds. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often evidenced by the release of cytochrome c from the mitochondria and the activation of caspases 3, 7, 8, and 9.[9] Furthermore, some piperazine derivatives can induce cell cycle arrest, typically at the G1 or G2/M phase, thereby preventing cancer cells from dividing.[8]

Simplified PI3K/AKT Signaling Pathway

Caption: Simplified PI3K/AKT signaling pathway and a point of inhibition.

Quantitative Analysis of Anticancer Potency

The anticancer potential of Boc-protected piperazine derivatives is quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values, with lower values indicating higher potency.

| Compound | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| PCC | SNU-475 | Liver Cancer | 6.98 ± 0.11 | [9] |

| PCC | SNU-423 | Liver Cancer | 7.76 ± 0.45 | [9] |

| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [5][10] |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [11] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [11] |

| Piperazine-quinoline derivative RB-1 | MDA-MB-231 | Breast Cancer | 98.34 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][13][14][15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells for "cell-free" blanks (medium only).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the Boc-protected piperazine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound.

-

Include a vehicle control (cells treated with the same concentration of the solvent as the test compound) and an untreated control (cells in fresh medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the "cell-free" blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Part 3: Antiviral Activities of Boc-protected Piperazine Derivatives

Mechanisms of Viral Inhibition

The piperazine scaffold is a recurring motif in a number of antiviral agents.[17] Boc-protected piperazine derivatives have demonstrated promising activity against a range of viruses by interfering with various stages of the viral life cycle.

A key mechanism of action is the inhibition of viral entry into host cells. For some viruses, such as HIV, piperazine derivatives can act as antagonists of co-receptors like CCR5, which are essential for viral fusion with the cell membrane.[18] For other viruses, like Chikungunya virus, they can bind to the hydrophobic pocket of the capsid protein, which is crucial for viral assembly and disassembly.[19] Some derivatives have also been shown to inhibit the replication of noroviruses, although the exact mechanism is still under investigation.[17][20]

Quantitative Assessment of Antiviral Efficacy

The antiviral efficacy of these compounds is typically expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50).

| Compound | Virus | EC50/IC50 (µM) | Reference |

| Diarylpyrimidine derivative 18b1 | HIV-1 | 0.0014 | [21] |

| Piperazine-based triazine derivative 29 | HIV-1 | 0.030 | [22] |

| 2-methylpiperazine analogue 33 | HIV-1 (CCR5 antagonist) | 0.0314 | [17][22] |

| γ-lactam derivative 6a | Norovirus | ~1.1 (TI ~22) | [17] |

| Tertiary sulfonamide 9l | Norovirus | ~1.7 (TI ~18) | [17] |

TI = Therapeutic Index (CC50/EC50)

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[21][23][24][25]

Principle: Infectious virus particles create localized areas of cell death, or plaques, in a confluent monolayer of host cells. An effective antiviral agent will reduce the number of plaques in a dose-dependent manner.

Step-by-Step Methodology:

-

Cell Seeding:

-

One day prior to the experiment, seed a suitable host cell line in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound and Virus Preparation:

-

Prepare serial dilutions of the Boc-protected piperazine derivative in an appropriate infection medium.

-

Prepare a viral stock of known titer and dilute it to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

-

Infection and Treatment:

-

Aspirate the growth medium from the cell monolayers and wash with sterile PBS.

-

Infect the cells with the diluted virus for an adsorption period of 1-2 hours at 37°C.

-

After adsorption, remove the virus inoculum.

-

-

Overlay and Incubation:

-

Add an overlay medium containing the different concentrations of the test compound. The overlay medium is typically a semi-solid medium (e.g., containing low-melting-point agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Include a "no drug" virus control and a "no virus" cell control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

-

-

Plaque Visualization and Counting:

-

After the incubation period, fix the cells with a fixative solution (e.g., 10% formalin).

-

Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the "no drug" virus control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.

-

Part 4: Antimicrobial Activities of Boc-protected Piperazine Derivatives

Spectrum of Activity and Mechanistic Considerations

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity, including against Gram-positive and Gram-negative bacteria, as well as fungi.[20][26] The presence of the piperazine ring is often crucial for this activity, and modifications to the substituents on the ring can significantly impact the potency and spectrum of action. While the exact mechanisms are not always fully elucidated, it is believed that these compounds may interfere with essential bacterial processes, such as cell wall synthesis or DNA replication.

Quantitative Evaluation of Antimicrobial Potency

The antimicrobial potency of Boc-protected piperazine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Chalcone-piperazine hybrid | Staphylococcus aureus | Potentially active | [27] |

| Chalcone-piperazine hybrid | Escherichia coli | Potentially active | [27] |

| Chalcone-piperazine hybrid | Candida albicans | 2.22 | [27] |

| Sparfloxacin-piperazine derivative | Gram-positive bacteria | 1-5 | [27] |

| 5-ClPAH | S. aureus ATCC 25923 & 29213 | 78.12 | [28] |

| RL-308 | S. aureus | 2 | [9] |

| RL-308 | Shigella flexineri | 2 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[6][7][29]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the Boc-protected piperazine derivative in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism in the same broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to the appropriate final concentration for the assay (typically 5 x 10^5 CFU/mL for bacteria).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antimicrobial agent dilutions with the standardized inoculum.

-

Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria).

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

-

Part 5: Central Nervous System (CNS) Activities of Boc-protected Piperazine Derivatives

Modulation of Neurotransmitter Systems

The piperazine scaffold is a key pharmacophore in many CNS-active drugs. Boc-protected piperazine derivatives serve as versatile intermediates for the synthesis of compounds that modulate the activity of various neurotransmitter systems, particularly the dopaminergic and serotonergic systems. These derivatives have shown potential as antipsychotics, antidepressants, and anxiolytics.[4]

Their mechanism of action often involves binding to and modulating the activity of specific G protein-coupled receptors (GPCRs), such as dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors .[8][23] Depending on the nature of the substituents on the piperazine ring, these compounds can act as agonists, antagonists, or partial agonists at these receptors, thereby influencing downstream signaling cascades and neuronal activity.

Dopamine D2 Receptor Signaling

Caption: Simplified Dopamine D2 receptor signaling pathway and antagonistic action.

Quantitative Analysis of Receptor Binding Affinity

The affinity of a compound for a specific receptor is quantified by its inhibition constant (Ki), with lower Ki values indicating a higher binding affinity.

| Compound | Receptor | Ki (nM) | Reference |

| Compound 4 | 5-HT1A | 0.78 | [25][30] |

| Compound 7 | 5-HT1A | 0.57 | [25][30] |

| Compound 6a | 5-HT1A | 1.28 | [16] |

| Compound 18a | 5-HT1A | 1.66 | [16] |

| Zavegepant | CGRP Receptor | 0.023 | [19] |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[30][31][32][33]

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation containing the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the Ki of the test compound can be determined.

Step-by-Step Methodology:

-

Receptor Preparation:

-

Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and the membrane preparation.

-

Non-specific Binding (NSB) Wells: Add assay buffer, the radioligand, a high concentration of a known non-specific binding control, and the membrane preparation.

-

Competitive Binding Wells: Add assay buffer, the radioligand, varying concentrations of the Boc-protected piperazine derivative, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part 6: Synthesis and Deprotection Protocols

General Protocol for the Synthesis of N-Aryl-N'-Boc-piperazines

A common method for the synthesis of N-aryl-N'-Boc-piperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[19]

Step-by-Step Methodology:

-

Reaction Setup:

-

In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 equivalent), N-Boc-piperazine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-10 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 equivalents).

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

-

Reaction:

-

Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired N-aryl-N'-Boc-piperazine.

-

Standard Protocols for Boc-Deprotection

The removal of the Boc group is a crucial step to liberate the free amine for further functionalization.[2][4]

Using Trifluoroacetic Acid (TFA): [34][35]

-

Dissolve the N-Boc-piperazine derivative in dichloromethane (DCM).

-

Add a solution of 25-50% TFA in DCM at room temperature.

-

Stir for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure. The product is typically isolated as the TFA salt.

Using Hydrochloric Acid (HCl): [4][14][36]

-

Dissolve the N-Boc-piperazine derivative in a suitable solvent (e.g., methanol or ethyl acetate).

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

-

Remove the solvent under reduced pressure or collect the precipitate by filtration to obtain the product as the HCl salt.

Boc Deprotection Workflow

Caption: General workflow for the deprotection of N-Boc-piperazines.

Part 7: Conclusion and Future Perspectives

Boc-protected piperazine derivatives represent a highly versatile and valuable class of compounds in drug discovery. The strategic use of the Boc protecting group provides a robust platform for the synthesis of a wide array of derivatives with potent and diverse biological activities. The examples and protocols presented in this guide highlight their significant potential as anticancer, antiviral, antimicrobial, and CNS-active agents.

Future research in this area will likely focus on several key aspects. The continued exploration of novel synthetic methodologies will enable the creation of even more diverse and complex piperazine-based libraries for high-throughput screening. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the elucidation of novel biological targets for piperazine derivatives will open up new avenues for therapeutic intervention in a wide range of diseases. The continued investigation of these "privileged" scaffolds holds immense promise for the development of innovative and effective medicines to address unmet medical needs.

Part 8: References

-

ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. [Link]

-